1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the indole core
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzyl bromide and indole-2,3-dione.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-4-fluorobenzyl bromide and 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one share structural similarities.
Uniqueness: The presence of both chloro and fluoro substituents on the benzyl group, along with the indole core, imparts unique chemical and biological properties to the compound, making it distinct from other related molecules.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-12-7-10(17)6-5-9(12)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGYDMBTCQXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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